molecular formula C20H16O3 B2930089 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one CAS No. 858761-33-8

4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one

Cat. No.: B2930089
CAS No.: 858761-33-8
M. Wt: 304.345
InChI Key: QCFUMSPCFFZDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one is a complex organic compound that features both benzofuran and chromenone moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one typically involves the construction of the benzofuran and chromenone rings followed by their coupling. One common method includes the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . The chromenone ring can be synthesized through the Perkin rearrangement, where a coumarin is reacted with a hydroxide . The final step involves coupling the benzofuran and chromenone rings under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis (MWI) has been reported to improve yields and reduce reaction times for benzofuran derivatives . This method can be adapted for the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and chromenone moieties allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one is unique due to the combination of benzofuran and chromenone rings in its structure

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-12(2)13-7-8-18-15(9-13)16(11-20(21)23-18)19-10-14-5-3-4-6-17(14)22-19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFUMSPCFFZDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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